3-(Aminomethyl)-5-bromanyl-phenol

Catalog No.
S12914899
CAS No.
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-5-bromanyl-phenol

Product Name

3-(Aminomethyl)-5-bromanyl-phenol

IUPAC Name

2-[[3-(aminomethyl)-5-hydroxyphenyl]methyl]pyran-4-one

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c14-8-10-3-9(4-12(16)5-10)6-13-7-11(15)1-2-17-13/h1-5,7,16H,6,8,14H2

InChI Key

SXKOELAUSNCBSX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=CC1=O)CC2=CC(=CC(=C2)O)CN

3-(Aminomethyl)-5-bromanyl-phenol, also known as 3-(aminomethyl)-5-bromophenol, is a chemical compound characterized by its unique structure that integrates an aminomethyl group and a bromine atom on a phenolic ring. Its molecular formula is C7_7H8_8BrNO, with a molecular weight of 202.05 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The phenolic group can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromine atom can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used, such as sodium methoxide or sodium ethoxide.

Research indicates that 3-(Aminomethyl)-5-bromanyl-phenol exhibits significant biological activity. It has been investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer applications. The compound's mechanism of action may involve interactions with specific biological targets, where the aminomethyl group facilitates hydrogen bonding with biomolecules, while the bromine atom may participate in halogen bonding, influencing enzyme and receptor activities .

The synthesis of 3-(Aminomethyl)-5-bromanyl-phenol typically follows these steps:

  • Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to yield 5-bromophenol.
  • Aminomethylation: The resulting 5-bromophenol undergoes a Mannich reaction with formaldehyde and a primary or secondary amine to introduce the aminomethyl group.

These methods can be adapted for industrial production, often utilizing continuous flow reactors to enhance efficiency and scalability .

3-(Aminomethyl)-5-bromanyl-phenol has diverse applications across various domains:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is explored as a biochemical probe due to its ability to interact with biological molecules.
  • Medicine: It shows promise in therapeutic applications, particularly for its antimicrobial and anticancer properties.
  • Industry: Utilized in producing polymers and advanced materials .

Studies have demonstrated that 3-(Aminomethyl)-5-bromanyl-phenol interacts with specific molecular targets within biological systems. Its aminomethyl group allows for effective hydrogen bonding, while the bromine atom contributes to halogen bonding interactions. These properties enable the compound to modulate enzyme activities and receptor functions, making it a valuable candidate for further research in pharmacology and biochemistry .

Several compounds share structural similarities with 3-(Aminomethyl)-5-bromanyl-phenol. Here are some notable examples:

Compound NameKey Differences
3-(Aminomethyl)phenolLacks the bromine atom; affects reactivity and activity
5-BromophenolLacks the aminomethyl group; limits hydrogen bonding
3-(Aminomethyl)-4-bromophenolBromine atom positioned differently; alters reactivity

Uniqueness

The uniqueness of 3-(Aminomethyl)-5-bromanyl-phenol lies in the specific positioning of its functional groups on the phenolic ring. This arrangement allows for distinct chemical reactivity and biological interactions compared to similar compounds, enhancing its potential utility in research and application.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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